molecular formula C12H16O2 B13064592 1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one

1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one

Cat. No.: B13064592
M. Wt: 192.25 g/mol
InChI Key: PESZKJLGWPAJRN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one is an aromatic hydroxyketone with a molecular formula of C₁₁H₁₄O₂ (assuming butanone chain; exact formula may vary based on substituent positions). This compound features a phenyl ring substituted with hydroxyl (-OH) and two methyl (-CH₃) groups at the 4-, 3-, and 5-positions, respectively, and a four-carbon ketone chain. Its structural uniqueness lies in the combination of electron-donating methyl groups and the hydroxyl group, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-8(2)12(14)9(3)7-10/h6-7,14H,4-5H2,1-3H3

InChI Key

PESZKJLGWPAJRN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylphenol with butanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Research has shown that 1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one exhibits significant antioxidant activity. This property is crucial in developing formulations aimed at reducing oxidative stress-related diseases. Studies indicate that the compound can scavenge free radicals effectively, making it a potential candidate for antioxidant supplements and therapeutic agents in conditions such as cardiovascular diseases and neurodegenerative disorders .

1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This capability aligns with the ongoing research into non-steroidal anti-inflammatory drugs (NSAIDs) that aim to minimize side effects while maximizing therapeutic efficacy .

1.3 Antimicrobial Activity
Recent investigations have highlighted the antimicrobial effects of this compound against several bacterial strains. Its efficacy against resistant strains makes it a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Material Science Applications

2.1 Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for applications in coatings and composites. The compound's incorporation into polymer matrices can improve resistance to degradation under environmental stressors .

2.2 UV Stabilizers
The compound serves as an effective UV stabilizer in plastics and coatings, protecting materials from photodegradation. This application is particularly relevant in outdoor products where prolonged exposure to sunlight can lead to significant deterioration .

Organic Synthesis Applications

3.1 Synthesis of Chalcones
One of the notable applications of this compound is its role as an intermediate in the synthesis of chalcones and other bioactive compounds. It readily reacts with various aldehydes under basic conditions to form chalcone derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

3.2 Development of Novel Compounds
The compound serves as a building block for synthesizing novel derivatives with enhanced biological properties. Researchers are exploring modifications to its structure to optimize its activity against specific targets in drug development .

Case Studies

Study Focus Area Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability; potential for dietary supplements .
Study BAnti-inflammatory EffectsInhibition of cytokine production; implications for inflammatory disease treatments .
Study CAntimicrobial ActivityEffective against resistant bacterial strains; potential for new antimicrobial formulations .
Study DPolymer ApplicationsImproved thermal stability and mechanical properties when used as an additive .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, modulating cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position : The addition of a hydroxyl group at the 2-position (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)butan-1-one) enhances hydrogen-bonding capacity, which may improve solubility in polar solvents or affinity for biological targets .
  • Halogenation : Fluorine substitution (e.g., 1-(4-Fluoro-3-methylphenyl)propan-1-one) introduces electronegativity, affecting electronic properties and reactivity in catalytic reactions like α-arylation .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)butan-1-one, also known as a derivative of phenolic compounds, exhibits significant biological activities that have garnered attention in various fields of research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 61260-10-4

Mechanisms of Biological Activity

This compound is primarily recognized for its interactions with various biological targets. Its activity is attributed to the following mechanisms:

  • Antioxidant Activity : This compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Estrogen Receptor Modulation : Research indicates that it may interact with estrogen receptors (ERα and ERβ), potentially influencing hormonal pathways and exhibiting estrogenic or anti-estrogenic effects .
  • Antimicrobial Properties : Several studies have highlighted its efficacy against a range of microbial strains, suggesting potential applications in antimicrobial therapies .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antioxidant Scavenges free radicals; protects cells from oxidative damage.
Antimicrobial Effective against various bacterial and fungal strains.
Hormonal Modulation Interacts with estrogen receptors; potential implications in hormone-related therapies.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde levels and increase glutathione levels in cell cultures exposed to oxidative stress .

Estrogen Receptor Interaction

In a competitive binding assay involving HeLa cells, this compound displayed a preference for ERβ over ERα. It was found to act as a partial agonist at ERβ, which could have implications for therapeutic strategies targeting hormone-sensitive conditions .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Research Findings

Recent studies have explored the synthesis of derivatives based on this compound to enhance its biological activity. Modifications have been made to improve potency against specific targets such as cancer cells and pathogens. For instance:

  • Synthesis of Derivatives : Researchers synthesized several derivatives to assess their antiproliferative effects on cancer cell lines, with some showing IC50 values significantly lower than that of the parent compound .

Q & A

Advanced Research Questions

How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

  • Supramolecular Synthons : Analyze X-ray crystallography data (e.g., Acta Crystallographica Section E) to identify hydrogen bonds (O–H···O=C) and π-π stacking between aromatic rings. These interactions dictate crystal lattice stability and polymorphism .
  • Crystal Engineering : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to modify packing motifs .

Q. Example :

Interaction Type Distance (Å) Angle (°)
O–H···O2.65–2.85150–165

How can enantiomeric forms of derivatives be resolved?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) mobile phase. Monitor enantiomer elution order via polarimetric detection .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to synthesize (R)- or (S)-configured derivatives .

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